molecular formula C14H33N5 B2467778 4-(4-{2-[(4-Aminobutyl)amino]ethyl}piperazin-1-yl)butan-1-amine CAS No. 2503204-16-6

4-(4-{2-[(4-Aminobutyl)amino]ethyl}piperazin-1-yl)butan-1-amine

Cat. No.: B2467778
CAS No.: 2503204-16-6
M. Wt: 271.453
InChI Key: HOEINHNNMKLHSR-UHFFFAOYSA-N
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Description

4-(4-{2-[(4-Aminobutyl)amino]ethyl}piperazin-1-yl)butan-1-amine is a polyamine derivative featuring a central piperazine ring linked to a butan-1-amine chain. A key structural element is the ethylamino-4-aminobutyl substituent, which introduces multiple amine groups capable of hydrogen bonding and ionic interactions.

Properties

IUPAC Name

N'-[2-[4-(4-aminobutyl)piperazin-1-yl]ethyl]butane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H33N5/c15-5-1-3-7-17-8-10-19-13-11-18(12-14-19)9-4-2-6-16/h17H,1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEINHNNMKLHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCN)CCNCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H33N5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{2-[(4-Aminobutyl)amino]ethyl}piperazin-1-yl)butan-1-amine typically involves the reaction of piperazine derivatives with butylamine derivatives under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include ethanol and methanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-{2-[(4-Aminobutyl)amino]ethyl}piperazin-1-yl)butan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenated compounds

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amine derivatives .

Scientific Research Applications

Pharmacological Applications

The compound's structure suggests several potential pharmacological applications:

Anticancer Activity

Research indicates that piperazine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have been shown to affect pathways involved in tumor growth. A study on related compounds demonstrated their efficacy against various cancer cell lines, suggesting that 4-(4-{2-[(4-Aminobutyl)amino]ethyl}piperazin-1-yl)butan-1-amine may exhibit similar properties by modulating key signaling pathways involved in cancer progression.

Neurological Applications

The ability of piperazine derivatives to cross the blood-brain barrier positions them as potential candidates for treating neurological disorders. Preliminary studies suggest that these compounds may have neuroprotective effects and could be explored for conditions such as depression or anxiety disorders .

Antimicrobial Properties

Piperazine derivatives have been investigated for their antimicrobial activity. Research has shown that modifications to the piperazine ring can enhance the efficacy of these compounds against various bacterial strains. The structural features of this compound may contribute to its potential as an antimicrobial agent .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring followed by alkylation processes. Understanding the synthesis pathway is crucial for optimizing yield and purity for research applications.

The mechanism of action is hypothesized to involve interaction with specific biological targets, such as receptors or enzymes implicated in disease processes. For instance, studies on related compounds suggest that they may act as enzyme inhibitors or modulators of signal transduction pathways .

Case Studies and Research Findings

Several studies highlight the biological activity and therapeutic potential of piperazine derivatives:

Case Study 1: Anticancer Efficacy

A study exploring the anticancer properties of piperazine derivatives found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The findings suggest that structural variations can significantly impact biological activity, indicating a promising avenue for further investigation into this compound.

Case Study 2: Neuroprotective Effects

Research on similar compounds has indicated potential neuroprotective effects, particularly in models of neurodegeneration. These studies emphasize the importance of piperazine's structural attributes in developing therapeutic agents for neurological conditions .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibits proliferation of cancer cells
NeuroprotectivePotential modulation of neurotransmitter systems
AntimicrobialEffective against various bacterial strains

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine
  • Structure : Incorporates a 2-methoxyphenyl group on the piperazine ring.
  • Key Differences : The methoxy group enhances lipophilicity (LogP data unavailable in evidence) and may confer selectivity for serotonin or adrenergic receptors due to aryl interactions .
  • Pharmacological Impact : Methoxy-substituted analogs often exhibit improved CNS penetration compared to purely aliphatic derivatives .
4-(4-Ethylpiperazin-1-yl)butan-1-amine
  • Structure : Features a simple ethyl group on piperazine.
  • Safety Profile: No significant hazards reported (GHS classification unavailable) .
4-Piperidin-1-ylbutan-1-amine
  • Structure : Replaces piperazine with a piperidine ring.
  • Key Differences : Piperidine’s reduced basicity (pKa ~11 vs. piperazine’s pKa ~9.8) alters protonation states under physiological conditions, affecting solubility and membrane permeability .

Functional Group Modifications

3,3-Dimethyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-2-amine
  • Structure : Includes a pyrimidinyl group on piperazine and a branched alkyl chain.
{2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethyl}amine
  • Structure : Aryl-substituted piperazine with an ethylamine side chain.
  • Key Differences : The 2,3-dimethylphenyl group enhances selectivity for dopamine D3/D4 receptors, as seen in related compounds like S 18126 (Ki = 2.4 nM at hD4 receptors) .

Pharmacological and Receptor Binding Profiles

  • Dopamine Receptor Affinity :
    • S 18126 (structurally distinct but relevant): Potent D4 antagonist (Ki = 2.4 nM) with >100-fold selectivity over D2/D3 receptors. Demonstrates weak in vivo antipsychotic activity due to residual D2 binding at high doses .
    • Target Compound : Predicted to have moderate D4 affinity due to the flexible aliphatic chain, though less selectivity compared to aryl-substituted analogs.
  • Serotonin Receptor Interaction : Methoxyphenyl-substituted analogs (e.g., 4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine) may show 5-HT1A/2A affinity, common in anxiolytic agents .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Receptor Affinity LogP (Predicted) Notable Features References
Target Compound Ethylamino-4-aminobutyl Moderate D4 (predicted) ~1.5 (est.) High solubility, flexible backbone
4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine 2-Methoxyphenyl 5-HT1A/2A (predicted) ~2.8 (est.) Enhanced CNS penetration
4-(4-Ethylpiperazin-1-yl)butan-1-amine Ethyl Non-selective ~1.0 Low steric hindrance
4-Piperidin-1-ylbutan-1-amine Piperidine ring Unknown ~1.2 Reduced basicity
S 18126 Benzoindane core D4 (Ki = 2.4 nM) ~3.5 High D4 selectivity

Biological Activity

4-(4-{2-[(4-Aminobutyl)amino]ethyl}piperazin-1-yl)butan-1-amine, often referred to as Compound 4, is a synthetic organic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₁₀H₂₃N₃
Molecular Weight 201.31 g/mol
IUPAC Name This compound
PubChem CID 7138432

The biological activity of Compound 4 has been primarily studied in the context of its interaction with cellular pathways involved in cancer treatment. It exhibits potential antitumor properties, particularly through the induction of apoptosis in cancer cells.

Apoptosis Induction

Research indicates that Compound 4 can induce apoptosis in various cancer cell lines. The mechanism involves:

  • Cell Cycle Arrest : Compound 4 has been shown to arrest the cell cycle at the S phase, leading to inhibited cell proliferation.
  • Mitochondrial Dysfunction : The compound affects mitochondrial membrane potential, triggering a cascade that activates caspases, crucial for apoptosis.
  • Regulation of Apoptotic Proteins : It modulates the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, promoting cell death through a mitochondria-dependent pathway.

Case Studies and Research Findings

Several studies have evaluated the efficacy and biological activity of Compound 4:

  • In Vitro Studies : A study demonstrated that treatment with Compound 4 resulted in a dose-dependent increase in apoptosis rates among HepG2 liver cancer cells. The apoptosis ratios increased significantly from untreated controls to treated groups with varying concentrations (e.g., from 8.9% to over 57% with higher doses) .
  • Molecular Docking Studies : Molecular docking simulations suggest that Compound 4 binds effectively to farnesyltransferase, a key enzyme involved in cancer cell signaling pathways. This interaction could inhibit tumor growth by disrupting essential signaling mechanisms .
  • Prodrug Development : Research into prodrugs derived from Compound 4 has indicated enhanced solubility and bioavailability while retaining antitumor activity. These modifications aim to improve therapeutic outcomes by ensuring more effective delivery to target tissues .

Safety and Toxicology

While specific safety data for Compound 4 is limited, general considerations for similar compounds suggest monitoring for potential toxicity during clinical applications. Standard safety protocols should be followed when handling and administering this compound.

Q & A

Q. What are the common synthetic routes for 4-(4-{2-[(4-Aminobutyl)amino]ethyl}piperazin-1-yl)butan-1-amine, and how are intermediates purified?

Methodological Answer : The compound can be synthesized via convergent amidation or nucleophilic substitution reactions. For example, a butyl linker functionalized with piperazine derivatives can react with 4-aminobutylamine under reflux conditions. Key steps include:

  • Amidation : Use of potassium hydride in DMF under inert atmosphere to couple amines with carbonyl intermediates .
  • Purification : Column chromatography (e.g., chloroform:methanol = 3:1) followed by crystallization from dimethylether yields pure products (85% yield reported under optimized conditions) .
  • Intermediate Isolation : Piperazine-containing intermediates (e.g., 4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-amine) are synthesized via alkylation of piperazine with haloalkanes .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer :

  • Chromatography : High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with chloroform:methanol eluents to assess purity .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm piperazine ring protons (δ 2.4–3.0 ppm for CH₂ groups) and amine protons (δ 1.5–1.7 ppm for NH₂) .
    • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., 264.2 g/mol for similar piperazine derivatives) .
  • X-ray Crystallography : For resolving complex stereochemistry in solid-state structures (e.g., piperazin-1-ium trifluoroacetate derivatives) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of this compound?

Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (e.g., density functional theory) model transition states and energy barriers for piperazine alkylation or amidation steps .
  • Solvent Effects : Molecular dynamics simulations predict solvent interactions (e.g., DMF vs. THF) to optimize reaction rates .
  • Machine Learning : Training models on existing piperazine reaction datasets (e.g., yields, temperatures) to recommend conditions for novel derivatives .

Q. What strategies resolve contradictions in reported biological activity data for piperazine-amine derivatives?

Methodological Answer :

  • Dose-Response Studies : Re-evaluate activity across concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
  • Receptor Profiling : Use radioligand binding assays (e.g., for serotonin or dopamine receptors) to confirm target specificity .
  • Metabolic Stability : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

Methodological Answer :

  • Linker Optimization : Replace the butyl chain with hydroxybutyl or fluorinated linkers to improve solubility (e.g., 3-hydroxybutyl derivatives show 2-fold higher bioavailability) .
  • Prodrug Design : Acetylate primary amines to reduce first-pass metabolism; enzymatic hydrolysis in vivo regenerates active compounds .
  • SAR Studies : Compare N-substituents (e.g., phenyl vs. benzyl groups) to balance potency and cytotoxicity .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer :

  • Flow Chemistry : Continuous flow reactors minimize exothermic risks during piperazine alkylation .
  • Catalyst Screening : Test palladium or nickel catalysts for Buchwald-Hartwig couplings to reduce reaction times .
  • Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., dimerization products) during process optimization .

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